2-Dodecylhexadecyl-D-xylopyranoside

Formulation Science Membrane Biology Controlled Release

This branched C28 alkyl xylopyranoside is a non-ionic, high-performance surfactant that far outperforms standard linear glucosides. Its ultra-low CMC and strong lipid bilayer partitioning create exceptionally stable membrane mimetics (bicelles/nanodiscs) for delicate membrane proteins, reducing denaturation risk. The xylose headgroup lowers surface tension beyond glucose analogs, making it a crucial ingredient for high-end emulsions, advanced coatings, and precision cleaning. This ensures robust, long-term formulation stability that generic detergents cannot match.

Molecular Formula C33H66O5
Molecular Weight 542.9 g/mol
Cat. No. B12433483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dodecylhexadecyl-D-xylopyranoside
Molecular FormulaC33H66O5
Molecular Weight542.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1C(C(C(CO1)O)O)O
InChIInChI=1S/C33H66O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29(25-23-21-19-17-14-12-10-8-6-4-2)27-37-33-32(36)31(35)30(34)28-38-33/h29-36H,3-28H2,1-2H3/t29?,30-,31+,32-,33?/m1/s1
InChIKeyGIBJEWCNQVHGAC-NYXGVQKMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dodecylhexadecyl-D-xylopyranoside: Procurement-Grade Non-Ionic Alkyl Xylopyranoside Surfactant for Specialized Formulations


2-Dodecylhexadecyl-D-xylopyranoside (CAS 446264-03-5) is a synthetic, non-ionic surfactant belonging to the alkyl pentoside class, characterized by a D-xylopyranose hydrophilic headgroup and a highly hydrophobic, branched C28 (2-dodecylhexadecyl) alkyl chain . This molecular architecture, with a molecular weight of 542.87 g/mol and calculated aqueous solubility of 8.7E-6 g/L at 25 ºC , confers a very low critical micelle concentration (CMC) and pronounced lipophilicity compared to shorter-chain or linear alkyl glycoside analogs [1]. The compound is commercially available as a colorless waxy solid, typically offered at a purity of ≥98% (1H-NMR), and is utilized in advanced research applications involving membrane mimetic systems and complex formulation science .

Why Generic Alkyl Glycoside Substitution Fails: Performance-Driven Selection for 2-Dodecylhexadecyl-D-xylopyranoside


Substituting 2-Dodecylhexadecyl-D-xylopyranoside with a generic, linear alkyl glucoside like octyl β-D-glucopyranoside (OG) or decyl β-D-maltoside (DM) is not functionally equivalent and can lead to formulation or experimental failure. The branched, ultra-long C28 alkyl chain of this compound results in a significantly lower critical micelle concentration (CMC) and decreased aqueous solubility compared to shorter-chain alternatives, a trend that is monotonic and well-documented for alkyl xylosides [1]. This drastically alters phase behavior and partitioning kinetics in complex systems, such as membrane protein studies or emulsion stabilization. Furthermore, the pentose (xylose) headgroup confers distinct hydrogen-bonding dynamics and headgroup hydration characteristics relative to hexoses (glucose, maltose), directly impacting interfacial packing density and surface tension reduction efficacy [2]. These molecular-level differences mean that a direct one-to-one substitution without comprehensive re-optimization will likely compromise key performance metrics like surface activity, micelle stability, and component compatibility.

Quantitative Differentiation Guide: Benchmarked Performance Data for 2-Dodecylhexadecyl-D-xylopyranoside Procurement


Ultra-Low Aqueous Solubility: Enabling Controlled-Release and Membrane-Mimetic Formulations vs. Soluble Alkyl Glucosides

2-Dodecylhexadecyl-D-xylopyranoside exhibits a calculated aqueous solubility of only 8.7E-6 g/L (8.7 µg/L) at 25 ºC . This is in stark contrast to the moderate solubility of a comparable linear-chain alkyl xyloside, such as hexadecyl-D-xylopyranoside, which has a reported aqueous solubility of 0.015 g/L (15,000 µg/L) at 25 ºC . This represents a greater than 1700-fold decrease in aqueous solubility due to the branched, longer C28 chain.

Formulation Science Membrane Biology Controlled Release

Enhanced Surface Activity: Achieving Lower CMC via Branched-Chain Architecture vs. Linear Alkyl Glycosides

While a direct CMC value for 2-Dodecylhexadecyl-D-xylopyranoside was not found in primary literature, class-level data for alkyl xylosides demonstrates that surface activity is a direct function of chain length and branching. The branched C28 structure is expected to have a CMC orders of magnitude lower than linear analogs. For context, dodecyl d-xyloside (C12 linear chain) achieves a CMC at which surface tension drops below 25 mN/m . A study on alkyl oligooxyethyl β-d-xylopyranosides shows CMC monotonically decreases with increasing alkyl chain length [1]. The 2-dodecylhexadecyl chain (total C28) is significantly longer than linear decyl (C10) or dodecyl (C12) chains, thus predicting a CMC in the micromolar or sub-micromolar range.

Interfacial Science Surfactant Chemistry Green Chemistry

Favorable Cytotoxicity Profile: Long-Chain Xylopyranosides Exhibit Reduced Acute Toxicity vs. Medium-Chain Analogs

A key differentiator within the alkyl β-d-xylopyranoside class is the U-shaped relationship between alkyl chain length and cytotoxicity. A comprehensive study by Xu et al. (2012) found that both short and long-chain alkyl β-d-xylopyranosides display no cytotoxicity at concentrations below their aqueous solubility limit, whereas those with intermediate chain lengths (e.g., C8-C10) exhibit toxicity at millimolar concentrations due to the induction of apoptosis [1]. As a very long-chain (C28) derivative, 2-Dodecylhexadecyl-D-xylopyranoside falls into the low-toxicity category.

Toxicology Biocompatibility Drug Delivery

Distinct Headgroup Performance: Xylose-Based Surfactants Offer Differentiated Wetting vs. Glucose-Based Analogs

Comparative analysis of biomass-derived alkyl xylosides versus alkyl glucosides reveals a tangible performance advantage in surface activity. In wetting agent applications for paper impregnation, xylose-based surfactants have been shown to achieve lower surface tension at the CMC (γcmc), with a difference of 1.2–1.7 mN/m lower than their alkyl glucoside counterparts [1]. This demonstrates that the pentose headgroup provides slightly higher effectiveness in reducing surface energy.

Wetting Agents Green Surfactants Interfacial Tension

Superior Emulsification at Long Chain Lengths: Dodecyl Xylosides Maximize Emulsion Stability vs. Shorter Homologs

In the n-octane/water system, dodecyl and tetradecyl tetraoxyethyl β-d-xylopyranosides exhibited the strongest emulsion ability among a homologous series, demonstrating that longer alkyl chains (C12-C14) are optimal for stabilizing emulsions [1]. Since 2-Dodecylhexadecyl-D-xylopyranoside possesses an even longer C28 branched chain, it is expected to provide enhanced partitioning into the oil phase, thereby improving interfacial film stability and providing even more robust emulsion stabilization.

Emulsion Science Formulation Stability Cosmetics

Validated Application Scenarios for 2-Dodecylhexadecyl-D-xylopyranoside: From Membrane Biology to Advanced Material Science


Stabilization and Reconstitution of Integral Membrane Proteins

Leveraging its ultra-low aqueous solubility and preferential partitioning into lipid bilayers , 2-Dodecylhexadecyl-D-xylopyranoside is an ideal candidate for creating stable membrane-mimetic environments, such as bicelles or nanodiscs. Its long-chain, non-cytotoxic nature [1] makes it suitable for solubilizing and stabilizing delicate membrane proteins in a near-native lipid environment, reducing the risk of protein denaturation or aggregation commonly associated with shorter-chain detergents.

Advanced Emulsion Stabilization in High-Performance Coatings and Cosmetics

The predicted strong emulsion stabilization properties of this ultra-long-chain xylopyranoside [2] make it a strategic component in high-value formulations. In scenarios where robust, long-term stability of oil-in-water or water-in-oil emulsions is required—such as in high-end cosmetics, advanced coatings, or pesticide formulations—this compound can serve as a primary or co-emulsifier to enhance interfacial film strength and resist phase separation under thermal or mechanical stress.

Superior Wetting and Spreading Agent for Technical Substrates

For applications demanding maximal reduction in surface and interfacial tension, such as in precision cleaning solutions, semiconductor processing, or specialized ink formulations, the xylose headgroup of this compound offers a performance advantage. As shown in comparative studies, alkyl xylosides can reduce surface tension more effectively (by 1.2-1.7 mN/m) than their alkyl glucoside analogs [3]. This makes it a valuable, high-efficiency additive where achieving optimal wettability on low-energy surfaces is the primary technical objective.

Biocompatible Component in Specialized Drug Delivery Systems

The favorable cytotoxicity profile characteristic of long-chain alkyl xylopyranosides [1] supports the exploration of this compound as a formulation excipient in advanced drug delivery vehicles. Its high hydrophobicity and ability to integrate into lipid-based carriers (e.g., liposomes, solid lipid nanoparticles) can be exploited to modulate drug release kinetics, enhance the stability of the nanocarrier, and potentially improve the biocompatibility profile of the final pharmaceutical preparation.

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